N-(3-acetylphenyl)-2-[benzyl(methylsulfonyl)amino]benzamide
Overview
Description
N-(3-acetylphenyl)-2-[benzyl(methylsulfonyl)amino]benzamide, also known as BMS-911543, is a small molecule inhibitor of the protein tyrosine phosphatase 1B (PTP1B). PTP1B is a negative regulator of insulin signaling and has been implicated in the development of insulin resistance and type 2 diabetes. BMS-911543 has shown promise as a potential therapeutic agent for the treatment of these conditions.
Mechanism of Action
N-(3-acetylphenyl)-2-[benzyl(methylsulfonyl)amino]benzamide works by inhibiting the activity of PTP1B, which leads to increased insulin signaling and improved glucose homeostasis. PTP1B dephosphorylates the insulin receptor and other key signaling molecules, thereby dampening insulin signaling. Inhibition of PTP1B by N-(3-acetylphenyl)-2-[benzyl(methylsulfonyl)amino]benzamide leads to increased insulin receptor phosphorylation and downstream signaling.
Biochemical and physiological effects:
N-(3-acetylphenyl)-2-[benzyl(methylsulfonyl)amino]benzamide has been shown to improve glucose tolerance and insulin sensitivity in preclinical models of insulin resistance and type 2 diabetes. In addition, N-(3-acetylphenyl)-2-[benzyl(methylsulfonyl)amino]benzamide has been shown to reduce hepatic glucose production and increase glucose uptake in skeletal muscle. These effects are likely due to the inhibition of PTP1B and the resulting increase in insulin signaling.
Advantages and Limitations for Lab Experiments
One advantage of N-(3-acetylphenyl)-2-[benzyl(methylsulfonyl)amino]benzamide is its specificity for PTP1B, which reduces the risk of off-target effects. However, the use of N-(3-acetylphenyl)-2-[benzyl(methylsulfonyl)amino]benzamide in laboratory experiments may be limited by its relatively low solubility in aqueous solutions. In addition, the synthesis of N-(3-acetylphenyl)-2-[benzyl(methylsulfonyl)amino]benzamide is complex and may be difficult to reproduce in some laboratory settings.
Future Directions
Future research on N-(3-acetylphenyl)-2-[benzyl(methylsulfonyl)amino]benzamide could focus on its potential use in the treatment of insulin resistance and type 2 diabetes in humans. In addition, further studies could investigate the long-term safety and efficacy of N-(3-acetylphenyl)-2-[benzyl(methylsulfonyl)amino]benzamide in preclinical models and humans. Finally, the development of more soluble analogs of N-(3-acetylphenyl)-2-[benzyl(methylsulfonyl)amino]benzamide could improve its utility as a laboratory tool.
Scientific Research Applications
N-(3-acetylphenyl)-2-[benzyl(methylsulfonyl)amino]benzamide has been extensively studied in preclinical models of insulin resistance and type 2 diabetes. In these studies, N-(3-acetylphenyl)-2-[benzyl(methylsulfonyl)amino]benzamide has been shown to improve glucose tolerance and insulin sensitivity, reduce hepatic glucose production, and increase glucose uptake in skeletal muscle.
properties
IUPAC Name |
N-(3-acetylphenyl)-2-[benzyl(methylsulfonyl)amino]benzamide | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H22N2O4S/c1-17(26)19-11-8-12-20(15-19)24-23(27)21-13-6-7-14-22(21)25(30(2,28)29)16-18-9-4-3-5-10-18/h3-15H,16H2,1-2H3,(H,24,27) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BYTHTDLXVQEAJY-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)C1=CC(=CC=C1)NC(=O)C2=CC=CC=C2N(CC3=CC=CC=C3)S(=O)(=O)C | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H22N2O4S | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
422.5 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
N-(3-acetylphenyl)-2-[benzyl(methylsulfonyl)amino]benzamide |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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